4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride and a nitrile source. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the reagents used.
Scientific Research Applications
4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbonitrile: A closely related compound with similar chemical properties.
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Another derivative with distinct functional groups and reactivity.
Uniqueness
Its acetyl and nitrile groups provide versatile sites for further chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-5-8(4-10)9(7(3)12)6(2)11-5/h11H,1-3H3 |
InChI Key |
QRCWLGKICRJBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)C)C#N |
Origin of Product |
United States |
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